molecular formula C24H28N4O3S B2699730 N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 688356-46-9

N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide

Numéro de catalogue B2699730
Numéro CAS: 688356-46-9
Poids moléculaire: 452.57
Clé InChI: RVUGHGGSENACRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide, also known as CHIR-124, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for further research in the field of oncology.

Applications De Recherche Scientifique

Antiviral Activities

Quinazoline derivatives have been studied for their potential antiviral activities against a broad spectrum of viruses, including influenza A (H1N1, H3N2, H5N1), severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. These compounds were synthesized using microwave-assisted techniques and showed significant selectivity indices in viral inhibition assays, indicating their potential as antiviral agents (Selvam et al., 2007).

Anticancer and Antitumor Activities

N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide and related compounds have shown significant anticancer and antitumor activities. These activities include inhibiting monoamine oxidase, demonstrating antitumor effects, and exhibiting high selectivity towards non-small cell lung and CNS cancer cell lines. The compounds induced cancer cell death by activating pro-apoptotic proteins and causing DNA fragmentation, suggesting their potential as anticancer agents (Berest et al., 2011), (Devegowda et al., 2016).

Photoinduced and Mediated Cyclization

Research on 2-azido-N-phenylacetamides, including quinazoline derivatives, has led to efficient synthesis routes for quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through visible light-induced and N-bromosuccinimide-mediated cyclization. This process highlights the versatility of quinazoline compounds in synthetic chemistry and their potential for creating novel structures with significant biological activity (Li et al., 2013).

Pharmacokinetic Studies

Studies on the degradation kinetics, solubility, and formulation considerations of quinazoline derivatives like RS-82856 provide insights into the pharmacokinetic properties of these compounds. Understanding their stability in various solvents and potential for intravenous formulations is crucial for developing pharmaceutical applications (Gu et al., 1988).

Novel Synthetic Routes

The development of novel synthetic routes for creating quinazoline derivatives involves various strategies, including the transformation of 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives. These synthetic approaches provide access to a wide range of compounds with potential for further biological evaluation and application (Al-Salahi & Geffken, 2011).

Propriétés

IUPAC Name

N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-30-18-12-17(13-19(14-18)31-2)26-23-20-10-6-7-11-21(20)27-24(28-23)32-15-22(29)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUGHGGSENACRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.